molecular formula C5H11Cl B1207488 1-Chloro-2,2-dimethylpropane CAS No. 753-89-9

1-Chloro-2,2-dimethylpropane

Cat. No.: B1207488
CAS No.: 753-89-9
M. Wt: 106.59 g/mol
InChI Key: JEKYMVBQWWZVHO-UHFFFAOYSA-N
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Description

1-Chloro-2,2-dimethylpropane, also known as this compound, is a useful research compound. Its molecular formula is C5H11Cl and its molecular weight is 106.59 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Synthesis and Crystal Structure :

    • 1-Chloro-2,2-dimethylpropane is used in the synthesis of complex organic compounds, such as s-trioxanes. For instance, its oxidation product, 3-chloro-2,2-dimethylpropanal, can trimerize to form s-trioxane derivatives, which are studied for their crystal structures (Tarbutton & Valente, 2010).
  • Solid Phase Analysis :

    • Research has been conducted on the solid phases of this compound, utilizing techniques like thermal analysis and spectroscopy. This work provides insights into the molecular structure and behavior of this compound in its solid state (Buhrmester, Miehe, Ehrenberg, & Fuess, 2006).
  • Chemical Reactions and Compounds :

    • The compound plays a role in the formation of various chemical structures. For example, it is involved in reactions to produce unique heterocycles and macroheterocycles with potential applications in various fields of chemistry (Lazareva & Sterkhova, 2017).
  • Coordination Polymers :

    • There's research exploring the use of this compound derivatives in creating coordination polymers with metals. These studies contribute to our understanding of molecular biology and magnetochemistry (Hopa & Cokay, 2016).
  • Conformational Studies in Nanotubes :

    • Investigations have been done on the structural and conformational behavior of 2,2-dimethylpropane in carbon nanotubes. This research is significant for understanding molecular interactions in confined spaces (Kuznetsov, 2014).

Safety and Hazards

1-Chloro-2,2-dimethylpropane is a highly flammable liquid and vapor . It is harmful if swallowed and may cause an allergic skin reaction . It may also cause allergy or asthma symptoms or breathing difficulties if inhaled . Safety measures include avoiding contact with skin and eyes, avoiding inhalation of vapor or mist, using explosion-proof equipment, keeping away from sources of ignition, and taking measures to prevent the build-up of electrostatic charge .

Biochemical Analysis

Biochemical Properties

1-Chloro-2,2-dimethylpropane plays a significant role in biochemical reactions, particularly in nucleophilic substitution reactions. It is known to interact with enzymes such as haloalkane dehalogenases, which catalyze the hydrolytic dehalogenation of halogenated alkanes. For instance, the enzyme LinB from Sphingomonas paucimobilis UT26 has been studied for its ability to catalyze the dehalogenation of this compound . The interaction between this compound and these enzymes involves the cleavage of the carbon-chlorine bond, resulting in the formation of alcohols and halide ions.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with biomolecules at the molecular level. The compound can bind to enzymes and proteins, leading to enzyme inhibition or activation. For instance, this compound can inhibit the activity of certain dehalogenases by binding to their active sites, preventing the catalysis of halogenated substrates . Additionally, the compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.

Metabolic Pathways

This compound is involved in various metabolic pathways, including its metabolism by cytochrome P450 enzymes. These enzymes catalyze the oxidation of this compound, resulting in the formation of reactive intermediates that can further react with cellular biomolecules . The compound can also affect metabolic flux by altering the levels of key metabolites, leading to changes in cellular energy production and utilization.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. The compound can interact with transporters and binding proteins, influencing its localization and accumulation within specific cellular compartments . For example, this compound can accumulate in lipid-rich regions of cells, affecting membrane integrity and function.

Properties

IUPAC Name

1-chloro-2,2-dimethylpropane
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InChI

InChI=1S/C5H11Cl/c1-5(2,3)4-6/h4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEKYMVBQWWZVHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11Cl
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URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID7061069
Record name 1-Chloro-2,2-dimethylpropane
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Molecular Weight

106.59 g/mol
Source PubChem
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Physical Description

Colorless liquid with a sweet odor; [Alfa Aesar MSDS]
Record name 1-Chloro-2,2-dimethylpropane
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CAS No.

753-89-9
Record name 1-Chloro-2,2-dimethylpropane
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Record name Propane, 1-chloro-2,2-dimethyl-
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Record name 1-Chloro-2,2-dimethylpropane
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Record name 1-chloro-2,2-dimethylpropane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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